(4-Isopropyl-phenyl)-phenyl-methanone

Übersicht

Beschreibung

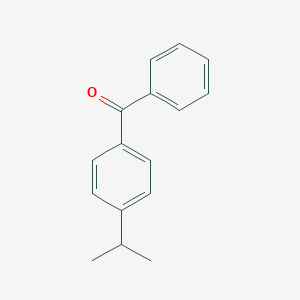

(4-Isopropyl-phenyl)-phenyl-methanone, also known as 4-isopropylbenzophenone, is an organic compound with the molecular formula C16H16O and a molecular weight of 224.2976 g/mol . This compound is a derivative of benzophenone, where one of the phenyl groups is substituted with an isopropyl group. It is commonly used in various chemical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(4-Isopropyl-phenyl)-phenyl-methanone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-isopropylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of methanone, [4-(1-methylethyl)phenyl]phenyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Isopropyl-phenyl)-phenyl-methanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: 4-isopropylbenzoic acid.

Reduction: 4-isopropylbenzyl alcohol.

Substitution: 4-bromo-4-isopropylbenzophenone.

Wissenschaftliche Forschungsanwendungen

(4-Isopropyl-phenyl)-phenyl-methanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry: Utilized in the manufacture of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methanone, [4-(1-methylethyl)phenyl]phenyl- involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor for specific enzymes, thereby modulating their activity. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with the active sites of enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

(4-Isopropyl-phenyl)-phenyl-methanone can be compared with other benzophenone derivatives:

Benzophenone: The parent compound without any substituents on the phenyl rings.

4-Methylbenzophenone: A derivative with a methyl group instead of an isopropyl group.

4-Phenylbenzophenone: A derivative with an additional phenyl group.

The uniqueness of methanone, [4-(1-methylethyl)phenyl]phenyl- lies in its isopropyl substitution, which imparts different steric and electronic properties compared to other benzophenone derivatives .

Biologische Aktivität

(4-Isopropyl-phenyl)-phenyl-methanone, also known as benzophenone-4-isopropyl, is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropyl group attached to one of the phenyl rings of the benzophenone structure. This substitution affects its steric and electronic properties, which in turn influences its biological activity. The compound is often used as a building block in organic synthesis and has applications in medicinal chemistry.

The biological activity of this compound can be attributed to its interactions with various molecular targets, particularly enzymes and receptors. It acts as a substrate or inhibitor for specific enzymes, modulating their activity through covalent or non-covalent interactions at active sites. This mechanism is crucial for its potential applications in drug development.

Biological Activities

- Antibacterial Activity : Recent studies have highlighted the compound's antibacterial properties. For instance, it exhibited a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against certain bacterial strains when tested in combination with cell-penetrating peptides. This suggests that it may enhance the efficacy of existing antibiotics when used synergistically .

- Anticancer Potential : The compound has been explored for its anticancer effects, particularly in relation to the p53-MDM2 interaction, which is critical for regulating cell cycle and apoptosis. Inhibitors targeting this interaction can induce cancer cell death, making this compound a candidate for further investigation in cancer therapeutics .

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may be useful in various biochemical assays. Its ability to modulate enzyme activity can be leveraged in drug discovery processes.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antibacterial | MIC = 3.9 µg/mL | |

| Anticancer | Induces apoptosis | |

| Enzyme Inhibition | Modulates activity |

Case Study: Antibacterial Efficacy

In a study examining the antibacterial efficacy of this compound, researchers conducted a checkerboard assay to determine the fractional inhibitory concentration index (FICI). The results indicated significant growth inhibition against target bacteria when combined with specific peptides, suggesting a novel approach to enhance antibiotic treatments through combination therapy .

Case Study: Cancer Cell Apoptosis

Another study focused on the compound's ability to induce apoptosis in cancer cells by disrupting the p53-MDM2 interaction. The findings demonstrated that treatment with this compound led to increased levels of phosphorylated p53, promoting cell cycle arrest and apoptosis in various cancer cell lines .

Eigenschaften

IUPAC Name |

phenyl-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-12(2)13-8-10-15(11-9-13)16(17)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFPWZPBRHQASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172238 | |

| Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18864-76-1 | |

| Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018864761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.